Ethyl 1-[2-hydroxy-3-(propan-2-ylamino)propyl]-2-methylindole-3-carboxylate
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Overview
Description
Ethyl 1-[2-hydroxy-3-(propan-2-ylamino)propyl]-2-methylindole-3-carboxylate is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of Ethyl 1-[2-hydroxy-3-(propan-2-ylamino)propyl]-2-methylindole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the hydroxy and amino groups: The hydroxy group can be introduced via hydroxylation reactions, while the amino group can be added through reductive amination.
Esterification: The carboxylate group is introduced through esterification reactions, typically using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced catalytic processes and continuous flow reactors.
Chemical Reactions Analysis
Ethyl 1-[2-hydroxy-3-(propan-2-ylamino)propyl]-2-methylindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-[2-hydroxy-3-(propan-2-ylamino)propyl]-2-methylindole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-hydroxy-3-(propan-2-ylamino)propyl]-2-methylindole-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating signaling pathways within cells. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Ethyl 1-[2-hydroxy-3-(propan-2-ylamino)propyl]-2-methylindole-3-carboxylate can be compared with other indole derivatives, such as:
- Mthis compound
- Ethyl 1-[2-hydroxy-3-(propan-2-ylamino)propyl]-5-methoxy-2-methylindole-3-carboxylate
These compounds share similar core structures but differ in their functional groups, which can significantly impact their biological activities and applications.
Properties
IUPAC Name |
ethyl 1-[2-hydroxy-3-(propan-2-ylamino)propyl]-2-methylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-5-23-18(22)17-13(4)20(11-14(21)10-19-12(2)3)16-9-7-6-8-15(16)17/h6-9,12,14,19,21H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTLSJVZNLSBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C21)CC(CNC(C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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